![molecular formula C16H19NO2 B2509963 1,2,3,4-Tetrahydro-4aH-carbazole-4a-acetic acid ethyl ester CAS No. 1808094-73-6](/img/structure/B2509963.png)
1,2,3,4-Tetrahydro-4aH-carbazole-4a-acetic acid ethyl ester
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Description
1,2,3,4-Tetrahydro-4aH-carbazole-4a-acetic acid ethyl ester is a derivative of carbazole . Carbazole is a unique template associated with several biological activities . The compound has a molecular weight of 171.2383 .
Synthesis Analysis
The synthesis of carbazole derivatives, such as 1,2,3,4-Tetrahydro-4aH-carbazole-4a-acetic acid ethyl ester, involves various methods. One method involves the reaction of L-menthone with different substituted phenyl hydrazines, carried out in acetic acid as a catalyst and solvent . Another method involves the use of palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-4aH-carbazole-4a-acetic acid ethyl ester can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydro-4a-methyl-4aH-carbazole with dimethyl acetylenedicarboxylate produces several products . Two of these products have been characterized by X-ray crystallographic analysis .Mechanism of Action
Future Directions
Carbazole derivatives, such as 1,2,3,4-Tetrahydro-4aH-carbazole-4a-acetic acid ethyl ester, are of immense interest to the research community due to their diverse and versatile biological properties . Future research may focus on designing and characterizing small molecule environment-sensitive fluorophores .
properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydrocarbazol-4a-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-19-15(18)11-16-10-6-5-9-14(16)17-13-8-4-3-7-12(13)16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBQMVUCLZOHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CCCCC1=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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